SR12 protein
CAS No.: 139735-73-2
Cat. No.: VC0238245
Molecular Formula: C16H34O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139735-73-2 |
|---|---|
| Molecular Formula | C16H34O |
| Molecular Weight | 0 |
Introduction
SR12 in Carnation Flowers
Structure and Genetics
The SR12 protein in carnation (Dianthus caryophyllus L.) is encoded by a gene that has been extensively characterized in the context of flower senescence research. The SR12 transcript contains an open reading frame of 2193 base pairs that encodes a protein with an estimated molecular weight of 82.8 kDa . Genetic analysis revealed two versions of the SR12 gene: SR12-B and SR12-A. The SR12-B variant contains the complete transcription unit distributed across 17 exons interrupted by 16 introns . In comparison, SR12-A shares high homology with SR12-B but features several nucleotide substitutions and a significant 489 bp deletion in the 5' flanking DNA sequence .
Notably, structural analysis of SR12 revealed no significant homology at either DNA or protein levels with other known genes, suggesting it may represent a novel protein class with specialized functions in floral tissues . The gene structure analysis indicates complex regulation mechanisms, with upstream DNA-binding factors interacting with specific regulatory regions.
Function in Flower Senescence
SR12 protein plays a critical role in programmed senescence of carnation petals. Research has established that SR12 is one of several senescence-related (SR) genes whose expression is significantly upregulated during the natural aging process of flowers . Expression studies have demonstrated that SR12 transcript levels increase concurrently with other senescence markers such as DcCP1, DcbGal, and DcGST1 during petal senescence in various carnation cultivars .
Interestingly, SR12 expression patterns vary significantly between carnation cultivars with different flower longevity characteristics. In long-life carnation cultivars like 'Polaris,' SR12 expression remains very low throughout the flower lifespan, correlating with extended vase life . This contrasts with standard cultivars like 'Ariel,' where SR12 expression increases markedly during senescence .
Interaction with Ethylene Response
A defining characteristic of SR12 in carnation is its ethylene responsiveness. The gene is transcriptionally activated by ethylene specifically in senescing flowers . Detailed analysis of the SR12-B gene has identified an ethylene-responsive element (ERE) in its promoter region, which mediates this hormone-regulated expression . Specifically, nuclear proteins from carnation petals interact with a 126-bp region within the ERE, and this DNA-binding activity is present in extracts from both presenescent and senescing carnation petals .
DNase I footprinting experiments have defined a protected region between positions -510 and -488 within the ERE that is specifically bound by these proteins . Within this protected sequence, an 8-bp motif (ATTTCAAA) shares significant homology with promoter sequences of other ethylene-regulated genes . This molecular connection between ethylene signaling and SR12 expression provides important insights into the regulatory mechanisms controlling flower senescence.
PfSR12: A Serpentine Receptor in Plasmodium falciparum
Structure and Localization
PfSR12 (Plasmodium falciparum Serpentine Receptor 12) represents one of four serpentine receptor proteins (SR1, SR10, SR12, and SR25) identified in the malaria parasite genome . These proteins exhibit a GPCR-like membrane topology characteristic of G-protein coupled receptors, featuring seven transmembrane domains . Immunofluorescence assays have revealed that PfSR12 is localized intracellularly in vesicular structures within the parasite .
Expression analysis demonstrates that PfSR12 is present throughout blood stages of the parasite lifecycle, with notably higher expression in late intraerythrocytic stages, particularly in schizonts . This stage-specific expression pattern suggests a specialized role in parasite development during these critical phases of the infection cycle.
Bioinformatic analysis of PfSR12 (encoded by gene PF3D7_0422800) has identified a consensus P-loop motif that could potentially serve as a binding pocket for ATP, supporting its classification as a putative purinergic receptor . This structural feature distinguishes PfSR12 from other serpentine receptors in the parasite and suggests a specific role in nucleotide-mediated signaling.
Function as Purinergic Receptor
Multiple lines of evidence support the classification of PfSR12 as a purinergic receptor, specifically of the P2Y type. Purinergic receptors are membrane proteins that respond to extracellular nucleotides such as ATP and ADP, triggering intracellular signaling cascades . In Plasmodium, this signaling pathway appears to play a crucial role in parasite growth and development.
Biophysical binding studies have demonstrated specific interactions between PfSR12 and purinergic receptor ligands. Particularly noteworthy is the strong binding observed between PfSR12 and R138727, the active metabolite of the drug Prasugrel, which is a known P2Y purinergic receptor antagonist . This binding interaction has been confirmed through thermal shift assays, providing robust evidence for the receptor's purinergic nature .
The functional importance of PfSR12 in parasite biology is supported by observations that treatment with purinergic receptor antagonists inhibits parasite growth, with the effect being most pronounced during the late stages of intraerythrocytic development - precisely when PfSR12 expression is highest .
Research Findings and Experimental Data
Experimental investigations of PfSR12 have generated substantial data supporting its role in parasite biology and potential as a drug target. Table 1 summarizes key experimental findings related to PfSR12 function and druggability.
Table 1: Key Experimental Findings on PfSR12 in Plasmodium falciparum
Growth inhibition studies using PfSR12 antagonists have demonstrated significant dose-dependent effects. Treatment of P. falciparum cultures with different concentrations (1-50 μM) of Prasugrel for one growth cycle resulted in substantial inhibition of parasite development . The inhibitory effect was quantified using both SYBR Green fluorescence assays and flow cytometry, providing robust validation of the observations .
Microscopic examination of treated cultures revealed specific morphological changes in the parasites, particularly in the late stages of development, consistent with disruption of essential cellular processes during schizogony . These findings collectively support the essential nature of purinergic signaling via PfSR12 for parasite survival and replication.
SR Proteins in RNA Processing
Function in RNA Processing
SR proteins play critical roles in multiple aspects of RNA metabolism, particularly in pre-mRNA splicing. They are essential components of both the major (U2-dependent) pre-mRNA splicing pathway and the minor (U12-dependent) AT-AC splicing pathway . In these pathways, SR proteins facilitate the assembly of spliceosomes and the selection of splice sites.
A distinguishing function of SR proteins is their ability to modulate alternative splicing by preferentially selecting different splice sites on pre-mRNA strands, thereby creating multiple mRNA transcripts from a single pre-mRNA precursor . This capacity for generating transcript diversity significantly expands the functional proteome without increasing genome size.
Beyond splicing, SR proteins contribute to multiple other aspects of RNA metabolism, including mRNA export from the nucleus, nonsense-mediated decay, and translation . They also play important roles in genome stabilization by preventing newly synthesized pre-mRNA from binding to the coding DNA strand . These diverse functions highlight the central importance of SR proteins in eukaryotic gene expression.
Research Applications and Future Directions
Research on SR12 proteins continues to evolve in multiple directions, with significant implications for both plant biology and human disease treatment. In plant research, the role of SR12 in carnation senescence provides insights into the genetic regulation of flower longevity, which has commercial relevance for the floriculture industry. Understanding the ethylene-responsive elements in SR12 regulation may lead to new approaches for extending flower shelf life through genetic engineering or chemical treatments.
The discovery of PfSR12 as a druggable target in Plasmodium falciparum represents a particularly promising avenue for antimalarial drug development. The ability to repurpose FDA-approved drugs like Prasugrel could accelerate the path to clinical applications. Future research directions in this area include:
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Structure-based drug design to develop more specific PfSR12 antagonists with enhanced antimalarial efficacy
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Combination therapy approaches incorporating PfSR12 antagonists with existing antimalarial regimens
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Resistance monitoring to assess the long-term viability of PfSR12-targeting strategies
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Investigation of PfSR12 homologs in other Plasmodium species that cause human malaria
Additionally, the intersection of purinergic signaling with parasite biology opens new conceptual frameworks for understanding host-parasite interactions and developing novel therapeutic approaches for other parasitic diseases.
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